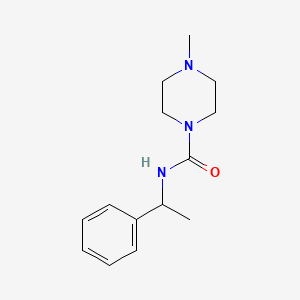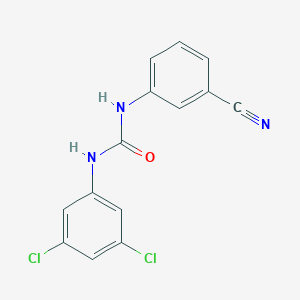
2-(Azepan-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone, commonly known as ABPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABPE is a synthetic compound that belongs to the class of alpha-2 adrenergic receptor agonists.
Mechanism of Action
ABPE acts as an alpha-2 adrenergic receptor agonist, which means it binds to and activates these receptors. Alpha-2 adrenergic receptors are found in various parts of the body, including the brain, spinal cord, and peripheral tissues. Activation of these receptors leads to a decrease in the release of neurotransmitters such as norepinephrine and dopamine, resulting in sedation, analgesia, and anxiolysis.
Biochemical and Physiological Effects:
ABPE has been shown to have various biochemical and physiological effects. It has been found to decrease the release of norepinephrine and dopamine in the brain, resulting in sedation and analgesia. ABPE has also been shown to decrease heart rate and blood pressure, which is beneficial in the treatment of hypertension. Additionally, ABPE has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
ABPE has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities. The purity and yield of ABPE can be controlled by using different reaction conditions. ABPE is also stable and has a long shelf life. However, there are some limitations to using ABPE in lab experiments. The compound is expensive, which can limit its use in large-scale studies. Additionally, ABPE has a narrow therapeutic window, which means the dose needs to be carefully controlled to avoid toxicity.
Future Directions
There are several future directions for research on ABPE. One area of interest is the potential use of ABPE in the treatment of depression and anxiety. ABPE has been shown to have anxiolytic and sedative properties, which could be beneficial in the treatment of these disorders. Another area of interest is the potential use of ABPE in the treatment of neuropathic pain. ABPE has been shown to have analgesic properties, which could be beneficial in the treatment of this condition. Additionally, further research is needed to understand the long-term effects of ABPE on the body and to develop more efficient synthesis methods for the compound.
Conclusion:
ABPE is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been investigated for its anxiolytic, sedative, and analgesic properties and has shown promising results in animal models. ABPE acts as an alpha-2 adrenergic receptor agonist, which leads to sedation, analgesia, and anxiolysis. The compound has several advantages for lab experiments, including its stability and ease of synthesis, but also has some limitations, including its narrow therapeutic window. Future research on ABPE could lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of ABPE involves the reaction between 4-benzylpiperidine and 2-azepanone in the presence of a catalyst. The reaction proceeds through an N-alkylation mechanism, resulting in the formation of ABPE. The purity and yield of ABPE can be improved by using different solvents, catalysts, and reaction conditions.
Scientific Research Applications
ABPE has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic, sedative, and analgesic properties. ABPE has also been investigated for its potential use in the treatment of depression, anxiety, and neuropathic pain. The compound has been tested in animal models and has shown promising results.
properties
IUPAC Name |
2-(azepan-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c23-20(17-21-12-6-1-2-7-13-21)22-14-10-19(11-15-22)16-18-8-4-3-5-9-18/h3-5,8-9,19H,1-2,6-7,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVGYGNRMXUYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea](/img/structure/B6636447.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636457.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636464.png)
![N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B6636470.png)
![2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B6636475.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)
![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)

![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)